molecular formula C19H16ClN3O3 B11468302 4-(4-chlorophenyl)-6-(2-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

4-(4-chlorophenyl)-6-(2-hydroxyphenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B11468302
M. Wt: 369.8 g/mol
InChI Key: VCGJBSCRFFSPTL-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE is a complex organic compound belonging to the pyrrolopyrimidine family This compound is characterized by its unique structure, which includes a chlorophenyl group, a hydroxyphenyl group, and a pyrrolopyrimidine core

Preparation Methods

The synthesis of 4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 4-chlorobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to yield the pyrrolopyrimidine core. The final step involves methylation and oxidation to achieve the desired compound .

Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields. Green synthesis approaches, such as the use of environmentally friendly solvents and catalysts, are also being explored .

Chemical Reactions Analysis

4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death. The exact molecular targets and pathways involved are still under investigation, with ongoing research aimed at elucidating these mechanisms .

Comparison with Similar Compounds

4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE can be compared with other similar compounds, such as:

The uniqueness of 4-(4-CHLOROPHENYL)-6-(2-HYDROXYPHENYL)-1-METHYL-1H,2H,3H,4H,5H,6H,7H-PYRROLO[3,4-D]PYRIMIDINE-2,5-DIONE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-6-(2-hydroxyphenyl)-1-methyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C19H16ClN3O3/c1-22-14-10-23(13-4-2-3-5-15(13)24)18(25)16(14)17(21-19(22)26)11-6-8-12(20)9-7-11/h2-9,17,24H,10H2,1H3,(H,21,26)

InChI Key

VCGJBSCRFFSPTL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(NC1=O)C3=CC=C(C=C3)Cl)C(=O)N(C2)C4=CC=CC=C4O

Origin of Product

United States

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